Cas no 2227869-72-7 ((2S)-1-(1,3-oxazol-5-yl)propan-2-ol)

(2S)-1-(1,3-oxazol-5-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- EN300-1776837
- 2227869-72-7
- (2S)-1-(1,3-oxazol-5-yl)propan-2-ol
-
- Inchi: 1S/C6H9NO2/c1-5(8)2-6-3-7-4-9-6/h3-5,8H,2H2,1H3/t5-/m0/s1
- InChI Key: NZDXTPYHLOVTQC-YFKPBYRVSA-N
- SMILES: O[C@@H](C)CC1=CN=CO1
Computed Properties
- Exact Mass: 127.063328530g/mol
- Monoisotopic Mass: 127.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 0.4
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776837-0.1g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.1g |
$1635.0 | 2023-09-20 | ||
Enamine | EN300-1776837-5.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 5g |
$5387.0 | 2023-06-02 | ||
Enamine | EN300-1776837-0.5g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.5g |
$1783.0 | 2023-09-20 | ||
Enamine | EN300-1776837-0.25g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1776837-5g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 5g |
$5387.0 | 2023-09-20 | ||
Enamine | EN300-1776837-1.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 1g |
$1857.0 | 2023-06-02 | ||
Enamine | EN300-1776837-0.05g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1776837-1g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 1g |
$1857.0 | 2023-09-20 | ||
Enamine | EN300-1776837-10g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 10g |
$7988.0 | 2023-09-20 | ||
Enamine | EN300-1776837-10.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 10g |
$7988.0 | 2023-06-02 |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on (2S)-1-(1,3-oxazol-5-yl)propan-2-ol
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol (CAS No. 2227869-72-7): An Emerging Compound in Pharmaceutical Research
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol, with the CAS number 2227869-72-7, is a chiral compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral center and an oxazole ring, making it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of (2S)-1-(1,3-oxazol-5-yl)propan-2-ol consists of a propanol backbone with an oxazole ring attached to the second carbon atom. The presence of the chiral center at the second carbon position imparts enantiomeric specificity, which is crucial for many biological activities. The oxazole ring, known for its stability and bioavailability, further enhances the compound's potential as a drug candidate.
Recent studies have highlighted the diverse biological activities of (2S)-1-(1,3-oxazol-5-yl)propan-2-ol. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that (2S)-1-(1,3-oxazol-5-yl)propan-2-ol could be a promising lead compound for the development of new anti-inflammatory drugs.
Another area of interest is the compound's neuroprotective properties. Preclinical studies have demonstrated that (2S)-1-(1,3-oxazol-5-yl)propan-2-ol can protect neurons from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism behind this effect is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.
In addition to its anti-inflammatory and neuroprotective properties, (2S)-1-(1,3-oxazol-5-yl)propan-2-ol has also shown promise in cancer research. Studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific molecular targets and mechanisms involved are still under investigation, but early results are encouraging.
The pharmacokinetic properties of (2S)-1-(1,3-oxazol-5-yl)propan-2-ol have been extensively studied to ensure its suitability for clinical applications. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These properties are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-1-(1,3-oxazol-5-yl)propan-2-ol in various therapeutic settings. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing to phase II and III trials.
The synthesis of (2S)-1-(1,3-oxazol-5-yl)propan-2-ol has been optimized to ensure high yields and purity. Various synthetic routes have been explored, including asymmetric synthesis methods that allow for the selective production of the desired enantiomer. These advancements in synthetic chemistry have made it possible to produce large quantities of high-purity material for preclinical and clinical studies.
In conclusion, (2S)-1-(1,3-oxazol-5-yl)propan-2-ol (CAS No. 227869-72-7) represents a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatments in various medical fields.
2227869-72-7 ((2S)-1-(1,3-oxazol-5-yl)propan-2-ol) Related Products
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)



